molecular formula C14H14O4S B14313318 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- CAS No. 112182-61-3

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-

Cat. No.: B14313318
CAS No.: 112182-61-3
M. Wt: 278.33 g/mol
InChI Key: BDDVZMZOQVWWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- is an organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring substituted with a phenylmethylene group containing a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure, which is then further modified to introduce the phenylmethylene and methylthio groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenylmethylene group can be reduced to a phenylmethyl group.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Functionalized dioxane derivatives.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.

    Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in analytical chemistry.

    Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, a precursor to barbiturate drugs.

Uniqueness

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]- is unique due to its combination of a dioxane ring with a phenylmethylene group containing a methylthio substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

112182-61-3

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

2,2-dimethyl-5-[methylsulfanyl(phenyl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H14O4S/c1-14(2)17-12(15)10(13(16)18-14)11(19-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

BDDVZMZOQVWWNO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C(C2=CC=CC=C2)SC)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.